molecular formula C27H37FN4 B6118008 1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine

1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine

Cat. No.: B6118008
M. Wt: 436.6 g/mol
InChI Key: LTOWNUVFTTWBPT-UHFFFAOYSA-N
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Description

1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine involves its ability to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. It also acts as an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and perception.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved mood, motivation, and cognitive function. It also acts as an antagonist of the serotonin 5-HT2A receptor, which has been linked to the regulation of mood, anxiety, and perception.

Advantages and Limitations for Lab Experiments

The advantages of using 1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine in lab experiments include its ability to modulate neurotransmitter levels in the brain, leading to improved cognitive function and mood. Its ability to act as an antagonist of the serotonin 5-HT2A receptor also makes it a promising candidate for further investigation in the field of neuroscience.
The limitations of using this compound in lab experiments include its potential side effects and the need for further investigation into its long-term effects on the brain and body.

Future Directions

There are several future directions for research involving 1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine. Some potential areas of investigation include its effects on other neurotransmitter systems in the brain, its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety, and its potential use as a tool for studying the neurobiology of addiction and reward. Further investigation is also needed to determine the long-term effects of this compound on the brain and body.

Synthesis Methods

The synthesis of 1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-fluorophenyl)-2,3-dimethylbutane with 1-(4-phenylpiperazin-1-yl)propan-2-amine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1'-(4-fluoro-2-methylphenyl)-3-(4-phenyl-1-piperazinyl)-1,4'-bipiperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of dopamine and norepinephrine reuptake, and antagonism of the serotonin 5-HT2A receptor. These effects make it a promising candidate for further investigation in the field of neuroscience.

Properties

IUPAC Name

1-[1-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]piperidin-3-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FN4/c1-22-20-23(28)9-10-27(22)31-14-11-25(12-15-31)32-13-5-8-26(21-32)30-18-16-29(17-19-30)24-6-3-2-4-7-24/h2-4,6-7,9-10,20,25-26H,5,8,11-19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOWNUVFTTWBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCC(CC2)N3CCCC(C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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